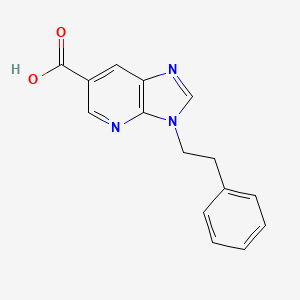
Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-phenethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-phenethyl- is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This structural motif is significant due to its resemblance to purines, which are essential components of nucleic acids. The compound has garnered interest for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(4,5-b)pyridine derivatives typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions . One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another approach involves the use of 2,3-diaminopyridine, which undergoes nucleophilic substitution and subsequent reduction to form the desired imidazo(4,5-b)pyridine structure .
Industrial Production Methods
Industrial production methods for imidazo(4,5-b)pyridine derivatives often rely on scalable synthetic routes that ensure high yields and purity. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki reactions, to introduce various functional groups . The choice of reagents and conditions is optimized to minimize costs and environmental impact while maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-phenethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Including sodium borohydride and hydrogen gas in the presence of palladium on carbon.
Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-phenethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazo(4,5-b)pyridine-6-carboxylic acid, 3-phenethyl- involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor agonist, it modulates the activity of the receptor, enhancing inhibitory neurotransmission in the central nervous system . Additionally, its role as a proton pump inhibitor involves the inhibition of the H+/K+ ATPase enzyme, reducing gastric acid secretion .
Comparison with Similar Compounds
Similar Compounds
Imidazo(4,5-c)pyridine: Another isomeric form with similar biological activities.
Imidazo(1,5-a)pyridine: Known for its use in various therapeutic applications.
Imidazo(1,2-a)pyridine: Exhibits a range of pharmacological properties.
Uniqueness
Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-phenethyl- stands out due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. Its unique structure allows for selective interactions with molecular targets, making it a promising candidate for drug development .
Properties
CAS No. |
2814-33-7 |
|---|---|
Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-(2-phenylethyl)imidazo[4,5-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C15H13N3O2/c19-15(20)12-8-13-14(16-9-12)18(10-17-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,19,20) |
InChI Key |
QAYMJLPQYAXRNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=NC3=C2N=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


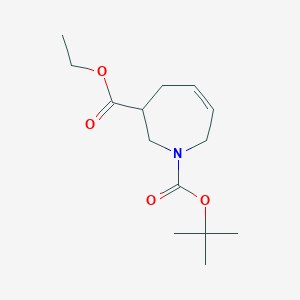

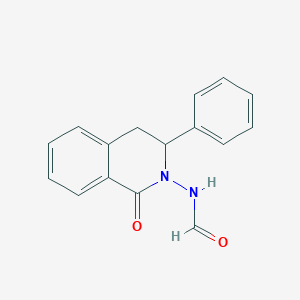
![N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide](/img/structure/B11852320.png)
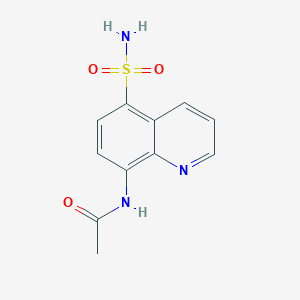



![tert-Butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11852346.png)
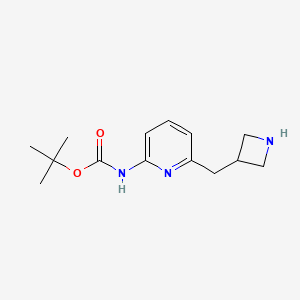
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide](/img/structure/B11852356.png)


![9-Methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B11852381.png)
